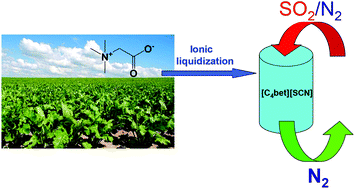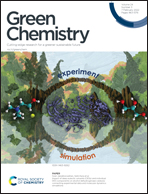Biodegradable betaine-based aprotic task-specific ionic liquids and their application in efficient SO2 absorption†
Green Chemistry Pub Date: 2015-05-08 DOI: 10.1039/C5GC00691K
Abstract
Utilization of cheap and natural resources is an important topic in green chemistry. A new class of betaine-based aprotic task-specific ionic liquids (ILs), including [C4bet][TFSI], [C4bet][DCA], [C4bet][SCN], [1O2bet][TFSI], [1O2bet][DCA], [2O2bet][TFSI], and [2O2bet][DCA], has been designed and prepared through a new ionic liquidization strategy from the renewable natural resource betaine. Their physicochemical characteristics, including spectral properties, density, viscosity, melting point, glass transition temperature, thermal stability, conductivity and electrochemical window, have been comprehensively studied. They were first applied as new absorbents for SO2 capture, and [C4bet][SCN] exhibited the maximum absorption capacity of 0.93 molSO2/molILs at 20 °C and 1 atm (SO2/N2 = 10% vol.) with rapid absorption rates in 21 min. Moreover, the effect of temperature, pressure, and water content on the absorption performance of SO2 was investigated. The possible absorption mechanism was studied using FT-IR, NMR and quantum chemical calculation. In addition, the [C4bet][SCN] can maintain the high absorption capacity and the rapid absorption rates for 25 absorption/desorption cycles.

Recommended Literature
- [1] CdO nanoflake arrays on ZnO nanorod arrays for efficient detection of diethyl ether†
- [2] Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding†
- [3] Cancer photothermal therapy based on near infrared fluorescent CdSeTe/ZnS quantum dots†
- [4] CaCu3Ti4O12 single crystals: insights on growth and nanoscopic investigation
- [5] C, N co-doping promoted mesoporous Au/TiO2 catalyst for low temperature CO oxidation
- [6] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [7] Bubble-assisted growth of hollow palladium nanospheres with structure control allowing very thin shells for highly enhanced catalysis†
- [8] Book reviews
- [9] Book reviews
- [10] Boosting the photovoltaic thermal stability of fullerene bulk heterojunction solar cells through charge transfer interactions†










